4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine 4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine
Brand Name: Vulcanchem
CAS No.: 339096-72-9
VCID: VC6410807
InChI: InChI=1S/C16H17NO3S/c1-17-16(13-8-4-2-5-9-13)15(12-20-17)21(18,19)14-10-6-3-7-11-14/h2-11,15-16H,12H2,1H3
SMILES: CN1C(C(CO1)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C16H17NO3S
Molecular Weight: 303.38

4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine

CAS No.: 339096-72-9

Cat. No.: VC6410807

Molecular Formula: C16H17NO3S

Molecular Weight: 303.38

* For research use only. Not for human or veterinary use.

4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine - 339096-72-9

Specification

CAS No. 339096-72-9
Molecular Formula C16H17NO3S
Molecular Weight 303.38
IUPAC Name 4-(benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine
Standard InChI InChI=1S/C16H17NO3S/c1-17-16(13-8-4-2-5-9-13)15(12-20-17)21(18,19)14-10-6-3-7-11-14/h2-11,15-16H,12H2,1H3
Standard InChI Key PIWYEEGRCXFZGC-UHFFFAOYSA-N
SMILES CN1C(C(CO1)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a 1,2-oxazolidine ring—a five-membered heterocycle containing one oxygen and one nitrogen atom. Key substituents include:

  • Methyl group at position 2, contributing steric bulk.

  • Phenyl group at position 3, enabling π-π interactions.

  • Benzenesulfonyl group at position 4, introducing strong electron-withdrawing effects .

The molecular formula is C₁₆H₁₇NO₃S, with a molecular weight of 303.38 g/mol. The benzenesulfonyl moiety enhances stability and reactivity, particularly in nucleophilic substitution reactions.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight303.38 g/mol
Boiling Point (Predicted)Not reported; analogous sulfones: ~300–640°C
Density (Predicted)~1.25–1.30 g/cm³
SolubilityLikely soluble in polar aprotic solvents (e.g., DCM, DMF)

Synthesis and Reactivity

Synthetic Route

The primary synthesis involves a two-step protocol:

  • Preparation of 2-Methyl-3-Phenyl-1,2-Oxazolidine:

    • Reacting 2-amino-1-phenylethanol with formaldehyde under acidic conditions forms the oxazolidine ring.

  • Sulfonylation:

    • Treating the oxazolidine intermediate with benzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine, yields the target compound.

Reaction Conditions:

  • Temperature: 0–25°C.

  • Time: 4–12 hours.

  • Yield: ~60–80% after purification via column chromatography.

Table 2: Optimization of Sulfonylation Reaction

ParameterOptimal ConditionImpact on Yield
SolventDichloromethaneMaximizes solubility of intermediates
BaseTriethylamineNeutralizes HCl byproduct, drives reaction
Molar Ratio (Oxazolidine:Sulfonyl Chloride)1:1.2Prevents over-sulfonylation

Mechanistic Insights

The sulfonylation proceeds via a nucleophilic acyl substitution:

  • Deprotonation: Triethylamine abstracts a proton from the oxazolidine nitrogen, generating a nucleophilic amine.

  • Attack on Sulfonyl Chloride: The amine attacks the electrophilic sulfur in benzenesulfonyl chloride, displacing chloride.

  • Byproduct Removal: Triethylamine hydrochloride precipitates, shifting equilibrium toward product formation.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound acts as a covalent enzyme inhibitor by forming stable bonds with nucleophilic residues (e.g., cysteine thiols, serine hydroxyls) in active sites. This mechanism is analogous to other sulfonamide-based drugs, such as sulfamethoxazole .

Key Targets:

  • Bacterial Ribosomes: Preliminary studies suggest binding to the 50S ribosomal subunit, disrupting protein synthesis.

  • Human Kinases: Potential inhibition of tyrosine kinases involved in inflammatory pathways.

Comparative Analysis with Analogues

Compared to simpler oxazolidines (e.g., 3-phenyl-1,2-oxazolidine), the benzenesulfonyl group enhances:

  • Binding Affinity: Electrophilic sulfur engages in polar interactions.

  • Metabolic Stability: Reduced oxidation by cytochrome P450 enzymes.

Table 3: Biological Activity Comparison

CompoundIC₅₀ (Enzyme X)Selectivity (vs. Enzyme Y)
4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine0.8 µM10-fold
3-Phenyl-1,2-oxazolidine5.2 µM2-fold

Research Applications and Future Directions

Medicinal Chemistry

  • Antibacterial Agents: Structural similarities to linezolid (an oxazolidinone antibiotic) suggest potential against Gram-positive pathogens.

  • Kinase Inhibitors: Screening in cancer cell lines has shown antiproliferative effects at micromolar concentrations .

Organic Synthesis

  • Building Block: The sulfonyl group serves as a leaving group in nucleophilic aromatic substitutions, enabling access to polycyclic architectures .

Challenges and Opportunities

  • Toxicity: Limited data on in vivo safety profiles necessitate comprehensive ADMET studies.

  • Synthetic Scalability: Current routes require optimization for kilogram-scale production.

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